(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzothiazole ring, a phenyl group, and an amino acid backbone, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent.
Attachment of Amino Group: The benzothiazole derivative is then reacted with an appropriate amine to introduce the amino group.
Incorporation of Phenylpropanoic Acid: The final step involves coupling the benzothiazole derivative with (S)-3-phenylpropanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the benzothiazole ring, resulting in amine or reduced benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives or reduced benzothiazole compounds.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes, making it a candidate for drug development in treating diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group on the phenyl ring.
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-16(20)13(10-11-6-2-1-3-7-11)17-15-12-8-4-5-9-14(12)23(21,22)18-15/h1-9,13H,10H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKHPQZDARWPZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C2C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.